2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide is an organic compound with a complex structure that includes an aminophenyl group and a hydroxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the carboxyl group of 4-aminophenylacetic acid, forming the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-aminophenylacetic acid: A precursor in the synthesis of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide.
2-chloroethanol: Another precursor used in the synthesis.
N-(2-hydroxyethyl)acetamide: A related compound with similar functional groups but lacking the aminophenyl moiety.
Uniqueness
This compound is unique due to the presence of both the aminophenyl and hydroxyethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c11-9-3-1-8(2-4-9)7-10(14)12-5-6-13/h1-4,13H,5-7,11H2,(H,12,14) |
InChI Key |
LZBVKCKMWIKENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCO)N |
Origin of Product |
United States |
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